molecular formula C12H11F2N B1429717 1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile CAS No. 1260877-15-3

1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile

Cat. No.: B1429717
CAS No.: 1260877-15-3
M. Wt: 207.22 g/mol
InChI Key: YFUNIFLOZWEGMU-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile is a fluorinated aromatic compound characterized by a cyclopentane ring substituted with a difluorophenyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-difluorobenzonitrile with cyclopentanone in the presence of a strong base, such as potassium tert-butoxide, under reflux conditions. This reaction typically proceeds via a nucleophilic addition followed by dehydration to form the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used for reduction.

  • Substitution: Typical reagents include halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydroxide).

Major Products Formed:

  • Oxidation: 1-(2,6-Difluorophenyl)cyclopentane-1-carboxylic acid or 1-(2,6-Difluorophenyl)cyclopentanone.

  • Reduction: 1-(2,6-Difluorophenyl)cyclopentanamine.

  • Substitution: Various halogenated derivatives or alkylated products.

Scientific Research Applications

1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile has several scientific research applications:

  • Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorination on biological systems.

  • Industry: The compound can be utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the compound's binding affinity and metabolic stability, making it a valuable component in medicinal chemistry.

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)cyclopentane-1-carbonitrile is unique due to its specific structural features, including the presence of fluorine atoms and the cyclopentane ring. Similar compounds include:

  • 1-(2,6-Difluorophenyl)cyclohexane-1-carbonitrile: Similar structure but with a cyclohexane ring instead of cyclopentane.

  • 1-(2,6-Dichlorophenyl)cyclopentane-1-carbonitrile: Similar structure but with chlorine atoms instead of fluorine.

  • 1-(2,6-Difluorophenyl)cyclopentanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Properties

IUPAC Name

1-(2,6-difluorophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUNIFLOZWEGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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